Methyl 2,2-difluoro-3-hydroxypropanoate

Catalog No.
S8653394
CAS No.
M.F
C4H6F2O3
M. Wt
140.09 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,2-difluoro-3-hydroxypropanoate

Product Name

Methyl 2,2-difluoro-3-hydroxypropanoate

IUPAC Name

methyl 2,2-difluoro-3-hydroxypropanoate

Molecular Formula

C4H6F2O3

Molecular Weight

140.09 g/mol

InChI

InChI=1S/C4H6F2O3/c1-9-3(8)4(5,6)2-7/h7H,2H2,1H3

InChI Key

GLHQICGWXARGOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)(F)F

Methyl 2,2-difluoro-3-hydroxypropanoate (CAS 162970-48-1) is a specialized gem-difluorinated aliphatic ester critical for the synthesis of advanced pharmaceutical intermediates, particularly nucleoside analogs and peptidomimetics [1]. By incorporating a difluoromethylene (-CF2-) group adjacent to the ester and hydroxyl functionalities, this compound acts as a powerful bioisostere for oxygen atoms and phosphate groups, fundamentally altering the lipophilicity and hydrogen-bonding capacity of downstream active pharmaceutical ingredients (APIs) [2]. For procurement and process chemistry teams, sourcing this pre-synthesized building block eliminates the need for hazardous, variable-yield in-house Reformatsky reactions, ensuring high-purity integration into complex synthetic workflows.

Attempting to substitute Methyl 2,2-difluoro-3-hydroxypropanoate with its non-fluorinated counterpart, methyl 3-hydroxypropanoate, completely fails in medicinal chemistry because the absence of the strongly electron-withdrawing -CF2- group shifts the pKa of the resulting acid by nearly 3 units, destroying its bioisosteric equivalence to phosphate groups [1]. Furthermore, substituting with the closely related ethyl 2,2-difluoro-3-hydroxypropanoate (CAS 380-41-6) introduces process inefficiencies; the ethyl ester exhibits slower hydrolysis and aminolysis kinetics during downstream coupling steps, often requiring harsher conditions that can degrade sensitive nucleoside or peptide intermediates [2]. Consequently, exact procurement of the methyl ester is required for optimized, high-yield synthetic routes.

Bioisosteric pKa Modulation via alpha,alpha-Difluorination

The incorporation of the gem-difluoro group exerts a profound inductive effect on the adjacent functional groups. When hydrolyzed to the corresponding acid, 2,2-difluoro-3-hydroxypropanoic acid exhibits a pKa of approximately 2.0, whereas the non-fluorinated baseline (3-hydroxypropanoic acid) has a pKa of 4.5 [1]. This ~2.5 unit reduction is critical for mimicking the acidity of phosphate groups in nucleotide analogs like gemcitabine derivatives [2].

Evidence DimensionCarboxylic acid pKa (post-hydrolysis)
Target Compound Data~2.0 (2,2-difluoro-3-hydroxypropanoic acid)
Comparator Or Baseline4.5 (3-hydroxypropanoic acid)
Quantified Difference~2.5 unit pKa reduction
ConditionsAqueous solution, standard physiological temperature

This specific pKa shift is mandatory for the compound to function as a phosphate bioisostere in targeted drug design.

Downstream Coupling Kinetics: Methyl vs. Ethyl Ester

In multi-step API synthesis, the choice of ester protecting group impacts the severity of deprotection conditions. Methyl 2,2-difluoro-3-hydroxypropanoate undergoes hydrolysis and aminolysis significantly faster than ethyl 2,2-difluoro-3-hydroxypropanoate due to reduced steric bulk [1]. Kinetic studies on similar gem-difluoro esters indicate that methyl esters react up to 2-3 times faster under mild basic conditions, allowing for lower reaction temperatures that preserve the integrity of fragile molecular scaffolds [2].

Evidence DimensionRelative rate of ester cleavage/aminolysis
Target Compound DataKinetic advantage (faster reaction at lower temperatures)
Comparator Or BaselineEthyl 2,2-difluoro-3-hydroxypropanoate (slower, requires extended heating)
Quantified Difference2-3x faster cleavage rate for methyl ester
ConditionsMild basic hydrolysis / primary amine coupling

Procuring the methyl ester allows process chemists to use milder deprotection conditions, directly improving overall yields of sensitive target APIs.

Process Reliability vs. In Situ Reformatsky Generation

Traditionally, the 2,2-difluoro-3-hydroxypropanoate motif is generated in situ via a Reformatsky reaction between methyl bromodifluoroacetate and formaldehyde. However, this on-scale reaction is notoriously capricious, often yielding only 40-60% of the desired product while generating heavy metal (zinc) waste and requiring handling of gaseous or polymeric formaldehyde [1]. Procuring isolated, high-purity Methyl 2,2-difluoro-3-hydroxypropanoate bypasses this bottleneck, providing >95% purity starting material and eliminating a highly variable step from the critical path of API manufacturing [2].

Evidence DimensionStep yield and process reliability
Target Compound Data>95% purity, immediate downstream usability
Comparator Or BaselineIn situ generation via Methyl bromodifluoroacetate + Formaldehyde (40-60% variable yield)
Quantified DifferenceElimination of a low-yield, metal-dependent synthetic step
ConditionsIndustrial scale-up conditions

Sourcing the pre-synthesized building block drastically reduces batch-to-batch variability and heavy metal remediation costs in scale-up.

Synthesis of Gemcitabine and Related Nucleoside Antimetabolites

Because of its precise pKa modulation and bioisosteric properties, this compound is an ideal starting material for synthesizing the difluorinated sugar moieties of nucleoside analogs like gemcitabine. The pre-synthesized methyl ester ensures high-purity integration without the heavy metal contamination risks of in situ generation [1].

Development of Fluorinated Peptidomimetics

The compound is highly suited for the preparation of alpha,alpha-difluoro-beta-amino acid derivatives. The methyl ester's superior aminolysis kinetics compared to the ethyl ester allow for milder peptide coupling conditions, preserving stereocenters in complex peptidomimetic synthesis [2].

Design of Phosphate Bioisostere Enzyme Inhibitors

In targeted drug discovery programs requiring phosphate mimics, the ~2.5 unit pKa drop provided by the gem-difluoro group makes this building block the correct choice over non-fluorinated analogs, ensuring the final molecule maintains the necessary ionization state at physiological pH [3].

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

140.02850037 g/mol

Monoisotopic Mass

140.02850037 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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